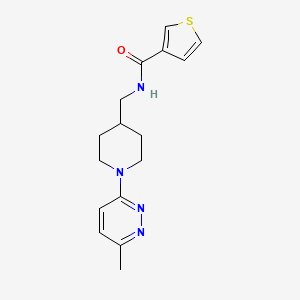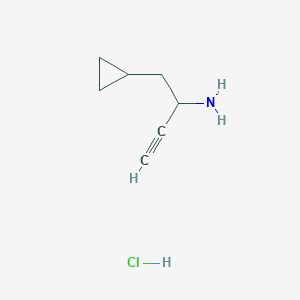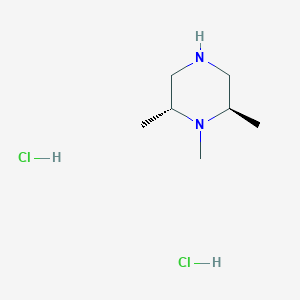amine hydrochloride CAS No. 1797027-09-8](/img/structure/B2843319.png)
[(4-Phenylpiperidin-4-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(4-Phenylpiperidin-4-yl)methylamine hydrochloride” is a complex organic molecule. It contains a phenyl group (a benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a trifluoroethyl group (a two-carbon chain with three fluorine atoms attached). The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The phenyl and piperidine rings would contribute to the rigidity of the molecule, while the trifluoroethyl group would likely add a degree of polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoroethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Organic Synthesis and Catalysis
Research has explored the synthesis, structure, and reactivity of compounds that are structurally related or have functionalities similar to "(4-Phenylpiperidin-4-yl)methylamine hydrochloride". For instance, the development of novel azetidine-2-one derivatives of 1H-benzimidazole and their evaluation for antimicrobial and cytotoxic activity suggest potential in drug discovery and organic synthesis applications (Noolvi et al., 2014). Similarly, the study on palladium(II) and platinum(II) complexes containing benzimidazole ligands showcases their application in catalysis and as potential anticancer compounds, emphasizing the role of such structures in facilitating chemical reactions and their therapeutic relevance (Ghani & Mansour, 2011).
Material Science
Compounds with benzimidazole derivatives and related structures have been investigated for their utility in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. The synthesis and characterization of bipolar triphenylamine-benzimidazole derivatives for single-layer OLEDs point to the importance of such compounds in improving electronic device performance (Ge et al., 2008). Moreover, amine derivative compounds have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media, highlighting their potential in protecting industrial materials (Boughoues et al., 2020).
Medicinal Chemistry and Pharmacology
The evaluation of novel compounds for their biological activity, such as the synthesis and analysis of Schiff bases for their corrosion inhibition effect, also points to a broader application in medicinal chemistry (Prabhu et al., 2008). Additionally, the development of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands for their reactivity with H2O2 suggests potential in bioinorganic chemistry, studying metalloenzymes, and designing therapeutic agents (Kunishita et al., 2008).
These examples demonstrate the versatility of compounds related to "(4-Phenylpiperidin-4-yl)methylamine hydrochloride" in various research domains. While direct applications of the specific compound were not identified, the findings from structurally or functionally similar compounds provide valuable insights into possible research and application areas, ranging from synthetic methodologies, catalysis, material enhancements, to therapeutic developments.
properties
IUPAC Name |
2,2,2-trifluoro-N-[(4-phenylpiperidin-4-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.ClH/c15-14(16,17)11-19-10-13(6-8-18-9-7-13)12-4-2-1-3-5-12;/h1-5,18-19H,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPYIRFDPVTDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNCC(F)(F)F)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Phenylpiperidin-4-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)


![3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2843242.png)
![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)
![2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2843247.png)
![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)




![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2843259.png)